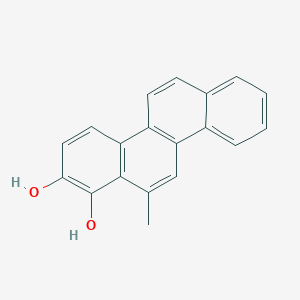
12-Methylchrysene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylchrysene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are known for their complex structures and potential carcinogenic properties. This compound, specifically, is characterized by its aromatic rings and hydroxyl groups, making it a significant subject of study in environmental and health sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylchrysene-1,2-diol typically involves the dihydroxylation of 12-Methylchrysene. This can be achieved through various methods, including:
Electrochemical Methods: Electrochemical oxidation of vinylarenes followed by nucleophilic attack.
Classical Methods: Using osmium tetroxide or potassium permanganate for dihydroxylation.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various epoxides and quinones.
Reduction: Reduction reactions can convert the diol into corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide, potassium permanganate, and hypervalent iodine compounds.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Epoxides: Formed through oxidation.
Quinones: Resulting from further oxidation of epoxides.
Scientific Research Applications
12-Methylchrysene-1,2-diol is extensively studied for its role in:
Mechanism of Action
The compound exerts its effects primarily through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as diol-epoxides. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis . The pathways involved include the CYP1A1/1B1 and epoxide hydrolase pathways .
Comparison with Similar Compounds
- 5-Methylchrysene-1,2-diol
- 7,12-Dimethylbenz[a]anthracene-3,4-diol
- Benzo[a]pyrene-7,8-diol
Uniqueness: 12-Methylchrysene-1,2-diol is unique due to its specific methylation pattern, which influences its metabolic activation and the types of DNA adducts formed . This makes it a distinct compound in the study of PAH-related carcinogenesis.
Properties
CAS No. |
192703-65-4 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
12-methylchrysene-1,2-diol |
InChI |
InChI=1S/C19H14O2/c1-11-10-16-13-5-3-2-4-12(13)6-7-14(16)15-8-9-17(20)19(21)18(11)15/h2-10,20-21H,1H3 |
InChI Key |
ZDASRMCAZWLQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
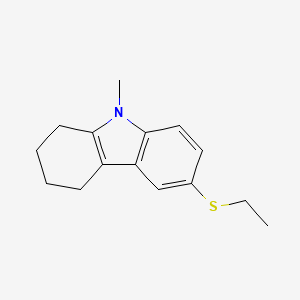
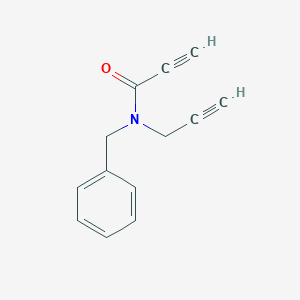
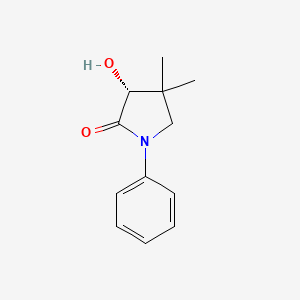
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)


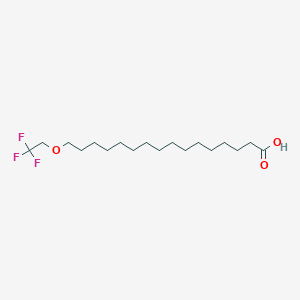
![1,3-Benzodioxole, 5-[(1R)-1-isocyanatobutyl]-](/img/structure/B12562935.png)

![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
